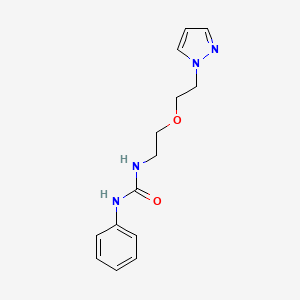
7-(2-Chlorophenyl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2-Chlorophenyl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane is a chemical compound that belongs to the family of thiazepanes. It has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology.
Scientific Research Applications
Pharmaceutical Development
7-(2-Chlorophenyl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane: has shown potential in the development of new pharmaceutical compounds. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery, particularly in the treatment of neurological disorders and inflammatory diseases .
Antimicrobial Agents
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a variety of bacterial and fungal strains, showing promising results in inhibiting their growth. This makes it a potential candidate for developing new antimicrobial agents to combat resistant strains .
Cancer Research
In cancer research, 7-(2-Chlorophenyl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane has been studied for its cytotoxic effects on cancer cells. Preliminary studies suggest that it can induce apoptosis in certain cancer cell lines, offering a pathway for developing new anticancer therapies .
Agricultural Chemistry
In agricultural chemistry, this compound is being explored for its potential as a pesticide or herbicide. Its ability to disrupt biological processes in pests and weeds could lead to the development of more effective and environmentally friendly agricultural chemicals.
I hope this comprehensive analysis provides a clear understanding of the diverse applications of 7-(2-Chlorophenyl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane. If you have any more questions or need further details on any specific application, feel free to ask!
Source 1 Source 2 Source 3 : Source 4 : Source 5 : Source 6 : Source 7 : Source 8
properties
IUPAC Name |
7-(2-chlorophenyl)-4-pyridin-3-ylsulfonyl-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S2/c17-15-6-2-1-5-14(15)16-7-9-19(10-11-22-16)23(20,21)13-4-3-8-18-12-13/h1-6,8,12,16H,7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPQWGIARFDFHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Chlorophenyl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


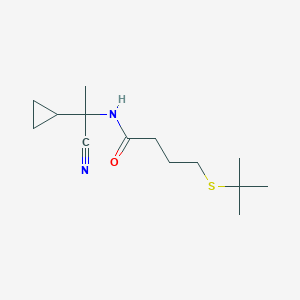
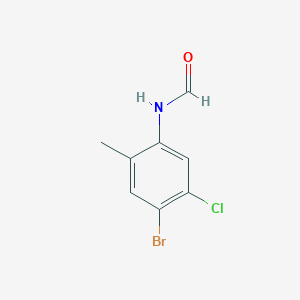
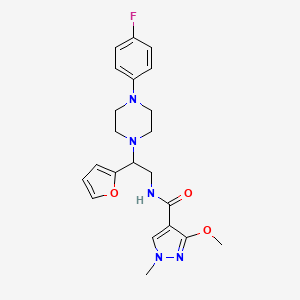


![2-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl N,N-dimethylcarbamate](/img/structure/B2626181.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B2626182.png)
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2626184.png)
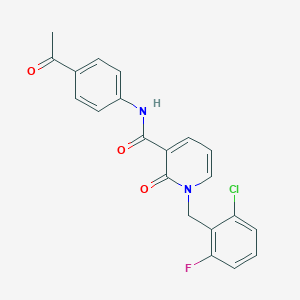
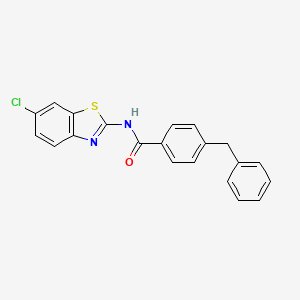
![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,5-isoxazolediol](/img/structure/B2626188.png)
![3-Methyl-5-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2626191.png)
